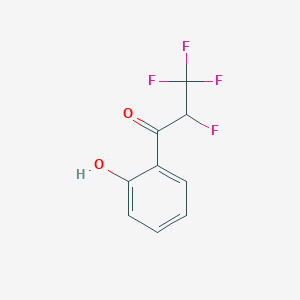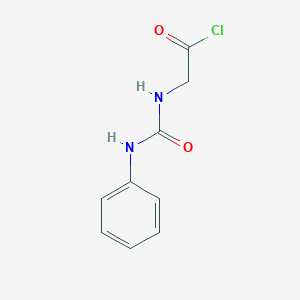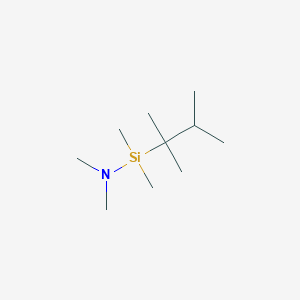
N-(Thexyldimethylsilyl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Thexyldimethylsilyl)dimethylamine, also known as N,N-Dimethylthexyldimethylsilylamine, is a chemical compound with the molecular formula C10H25NSi and a molecular weight of 187.40 g/mol . This compound is primarily used as a silanizing agent for glass, particularly in applications involving micro-electrodes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thexyldimethylsilyl)dimethylamine typically involves the reaction of dimethylamine with a thexyldimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:
(CH3)2NH+(CH3)2SiCl(C6H13)→(CH3)2Si(C6H13)(CH3)2N+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is typically carried out in the presence of a solvent such as toluene to facilitate the mixing of reactants and to control the reaction temperature .
Chemical Reactions Analysis
Types of Reactions
N-(Thexyldimethylsilyl)dimethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various siloxane derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Typical reagents include halogenated compounds and strong bases.
Major Products
The major products formed from these reactions include siloxane derivatives and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(Thexyldimethylsilyl)dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a silanizing agent for glass surfaces, particularly in the preparation of micro-electrodes.
Biology: Employed in the modification of glass slides for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Thexyldimethylsilyl)dimethylamine primarily involves its ability to form strong bonds with glass surfaces. The compound reacts with hydroxyl groups on the glass surface, forming a stable siloxane bond. This modification enhances the hydrophobicity and chemical resistance of the glass surface, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltrimethylsilylamine: Similar in structure but with a trimethylsilyl group instead of a thexyldimethylsilyl group.
N,N-Dimethylthexylsilylamine: Another variant with slight structural differences.
Uniqueness
N-(Thexyldimethylsilyl)dimethylamine is unique due to its specific structural configuration, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to form strong siloxane bonds makes it particularly useful in applications requiring durable surface modifications .
Properties
CAS No. |
81484-86-8 |
|---|---|
Molecular Formula |
C10H25NSi |
Molecular Weight |
187.40 g/mol |
IUPAC Name |
N-[2,3-dimethylbutan-2-yl(dimethyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H25NSi/c1-9(2)10(3,4)12(7,8)11(5)6/h9H,1-8H3 |
InChI Key |
MAEITZRAZRCOLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)[Si](C)(C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
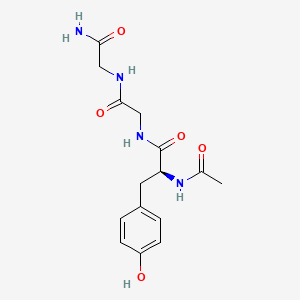
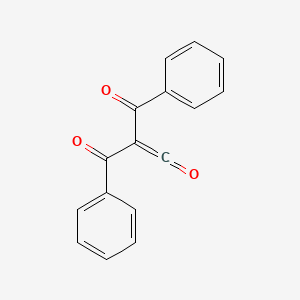
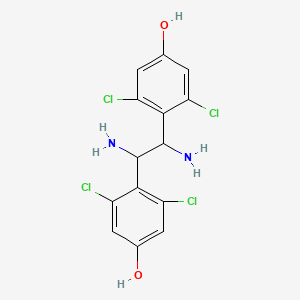
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)
![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)
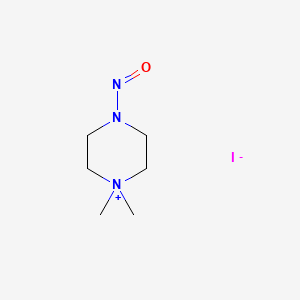
![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
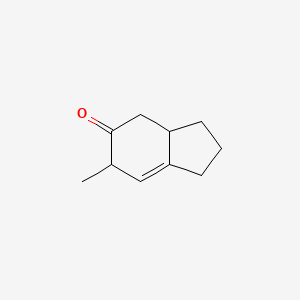
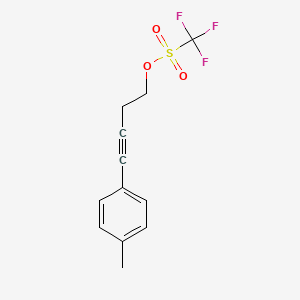
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
